molecular formula C13H13ClN2O3S B2529335 5-(dimethylcarbamoylamino)naphthalene-1-sulfonyl Chloride CAS No. 728864-94-6

5-(dimethylcarbamoylamino)naphthalene-1-sulfonyl Chloride

Cat. No. B2529335
CAS RN: 728864-94-6
M. Wt: 312.77
InChI Key: HVQNDCBIWUHEIR-UHFFFAOYSA-N
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Description

Dansyl chloride, or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is a reagent that reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts . It can also react with secondary amines .


Synthesis Analysis

Dansyl chloride is synthesized by sulfonamide group formation applying dansyl and amine interaction in a single step in an aqueous medium . It is one of the simplest sulfonamide derivatives, so it commonly serves as a starting reagent for the production of other derivatives .


Molecular Structure Analysis

The molecular structure of Dansyl chloride is represented by the empirical formula C12H12ClNO2S . Its molecular weight is 269.75 . The InChI key is XPDXVDYUQZHFPV-UHFFFAOYSA-N .


Chemical Reactions Analysis

Dansyl chloride reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts . It can also react with secondary amines .


Physical And Chemical Properties Analysis

Dansyl chloride is a solid with a melting point of 69.0-73.0 °C . It should be stored at a temperature of 2-8°C .

Mechanism of Action

Dansyl chloride is widely used to modify amino acids, specifically for protein sequencing and amino acid analysis . These protein-Dansyl chloride conjugates are sensitive to their immediate environment. This, in combination with their ability to accept energy (as in fluorescence resonance energy transfer) from the amino acid tryptophan, allows this labeling technique to be used in investigating protein folding and dynamics .

Safety and Hazards

Dansyl chloride is classified as Eye Dam. 1, Met. Corr. 1, and Skin Corr. 1B . The hazard statements include H290 and H314 . The precautionary statements include P234, P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338 .

properties

IUPAC Name

5-(dimethylcarbamoylamino)naphthalene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-16(2)13(17)15-11-7-3-6-10-9(11)5-4-8-12(10)20(14,18)19/h3-8H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQNDCBIWUHEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(dimethylcarbamoylamino)naphthalene-1-sulfonyl Chloride

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